Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.C2F6NO4S2/c1-5-9-10-11-12(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-11H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYCOCULEAWWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693697 | |

| Record name | N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906478-91-9 | |

| Record name | 1-Pentanaminium, N,N,N-triethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906478-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, a quaternary ammonium-based ionic liquid, represents a class of molten salts with a melting point near or below ambient temperature. These materials are gaining significant traction across various scientific disciplines due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics and providing detailed methodologies for its synthesis and property characterization. Such information is critical for its application in fields ranging from electrochemistry to drug delivery systems.

Core Physical and Chemical Properties

This compound is composed of an amyltriethylammonium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion. The combination of a relatively small, asymmetric cation and a large, charge-delocalized anion contributes to its low melting point and other characteristic properties of ionic liquids.

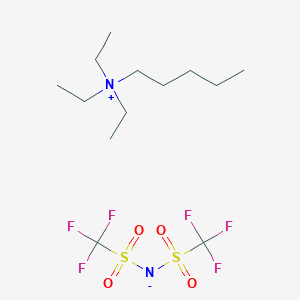

Caption: Chemical structure of the ionic liquid.

| Property | Value | Source |

| Synonyms | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | [1] |

| CAS Number | 906478-91-9 | [1] |

| Molecular Formula | C13H26F6N2O4S2 | [1] |

| Molecular Weight | 452.47 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density (at 25°C) | ~1.32 g/cm³ | [1] |

| Refractive Index (n20D) | 1.43 | [1] |

| Melting Point | Likely below room temperature; for comparison, Trimethylpropylammonium bis(trifluoromethanesulfonyl)imide has a melting point of 19°C. | [2] |

| Boiling Point | Not applicable (decomposes at high temperatures) | |

| Viscosity (at 25°C) | ~88 mPa·s (estimated from phosphonium analogue) | [3] |

| Conductivity (at 25°C) | ~1.7 mS/cm (estimated from phosphonium analogue) | [3] |

| Thermal Decomposition | Expected to be >350°C, typical for TFSI-based ionic liquids. | [4] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of an amine to form the desired ammonium cation with a halide counter-ion. The second step is an anion exchange reaction to replace the halide with the bis(trifluoromethanesulfonyl)imide anion.

Caption: General synthesis workflow.

Step-by-Step Synthesis Protocol:

Part 1: Synthesis of Amyltriethylammonium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triethylamine and 1-bromopentane in a suitable solvent such as acetonitrile.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, Amyltriethylammonium bromide, may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield the pure quaternary ammonium bromide salt.

Part 2: Anion Exchange

-

Dissolution: Dissolve the synthesized Amyltriethylammonium bromide in deionized water. In a separate vessel, dissolve an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide in deionized water.

-

Reaction: Slowly add the lithium bis(trifluoromethanesulfonyl)imide solution to the Amyltriethylammonium bromide solution with vigorous stirring. The formation of the hydrophobic ionic liquid will be observed as a separate phase.

-

Separation and Washing: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer is the ionic liquid. Separate the ionic liquid and wash it multiple times with deionized water to remove the lithium bromide byproduct and any unreacted starting materials. The absence of halide in the wash water can be confirmed by the silver nitrate test.

-

Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water. The final product should be a clear, colorless to slightly yellow liquid.

Experimental Protocols for Physical Property Determination

Viscosity Measurement

The viscosity of this compound can be determined using a calibrated glass capillary viscometer according to the ASTM D445 standard test method.[5]

Caption: Viscosity measurement workflow.

Conductivity Measurement

The ionic conductivity can be measured using a four-electrode conductivity cell. This method minimizes the effects of electrode polarization, which can be significant in highly conductive ionic liquids.

Caption: Conductivity measurement workflow.

Solubility Determination

The solubility of this compound in various solvents can be determined using UV-Vis spectroscopy, provided the ionic liquid has a chromophore or can be derivatized to have one. A more general approach involves preparing saturated solutions and determining the concentration of the ionic liquid in the solvent phase by a suitable analytical technique.

-

Saturated Solution Preparation: Add an excess of the ionic liquid to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to separate the undissolved ionic liquid from the saturated solution.

-

Concentration Determination: Carefully extract an aliquot of the supernatant (the saturated solution) and determine the concentration of the ionic liquid using a calibrated analytical method. For instance, if the cation or anion has a UV-Vis absorbance, a calibration curve can be constructed to determine the concentration.[6] Alternatively, techniques like ion chromatography can be employed.

Conclusion

This compound is a versatile ionic liquid with a favorable combination of physical properties, including high thermal stability and ionic conductivity. This guide has provided a detailed overview of its key characteristics, a practical synthesis protocol, and standardized methods for the determination of its physical properties. The provided information and methodologies are intended to support researchers and professionals in the effective application and characterization of this and related ionic liquids in their respective fields.

References

-

Chem-Impex. This compound. [Link]

-

Chem-Impex. Trimethylpropylammonium bis(trifluoromethanesulfonyl)imide. [Link]

-

Nippon Chemical Industrial Co., Ltd. Room Temperature Ionic Liquids. [Link]

- Paduszyński, K., & Domańska, U. (2012). Thermal stability of ionic liquids as a function of their structure. The Journal of Chemical Thermodynamics, 54, 1-7.

-

ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021. [Link]

- Bara, J. E., et al. (2009). Guide to the synthesis and characterization of new ionic liquids for CO2 capture. Industrial & Engineering Chemistry Research, 48(6), 2739-2751.

Sources

- 1. nippon-chem.co.jp [nippon-chem.co.jp]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites [mdpi.com]

- 5. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide ([C₅H₁₁N(C₂H₅)₃][TFSI])

Abstract

Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide ([ATEA][TFSI]), is a third-generation ionic liquid (IL) characterized by its remarkable thermal stability, high ionic conductivity, and broad electrochemical window.[1] Comprising a quaternary ammonium cation and the weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI) anion, this compound has emerged as a critical material in advanced technological fields. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and validated synthesis methodologies. It is intended for researchers, chemists, and materials scientists engaged in energy storage, green chemistry, and catalysis, offering field-proven insights into its preparation and application.

Introduction: The Significance of [ATEA][TFSI] in Ionic Liquid Research

Ionic liquids are a class of salts that exist in a liquid state below 100°C. Their negligible vapor pressure, non-flammability, and high thermal stability make them compelling alternatives to traditional volatile organic solvents. The unique properties of an ionic liquid are determined by the specific combination of its cation and anion, allowing for fine-tuning of characteristics like viscosity, conductivity, and solubility.

This compound ([ATEA][TFSI]) stands out due to the synergy between its components. The bulky, asymmetric amyltriethylammonium cation disrupts efficient crystal packing, contributing to a low melting point. The TFSI anion is renowned for its exceptional chemical and thermal stability, charge delocalization, and non-coordinating nature, which imparts hydrophobicity and a wide electrochemical window to the resulting IL.[2] Consequently, [ATEA][TFSI] is a leading candidate for applications demanding high performance and stability, such as electrolytes in lithium-ion batteries, catalysts in organic synthesis, and media for separation processes.[1]

Chemical Structure and Physicochemical Properties

Molecular Structure Analysis

The distinct properties of [ATEA][TFSI] arise directly from its constituent ions:

-

The Amyltriethylammonium ([ATEA]⁺) Cation: This is a quaternary ammonium cation, CCCC(CC)CC. The central nitrogen atom is bonded to three ethyl groups and one pentyl (amyl) group. The presence of different alkyl chain lengths introduces asymmetry, which is a key factor in lowering the melting point and viscosity compared to more symmetrical cations.

-

The Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) Anion: With the formula [(CF₃SO₂)₂N]⁻, the TFSI anion is one of the most widely used anions in ionic liquid design.[2] Its stability is derived from the strong electron-withdrawing nature of the two trifluoromethyl groups and the extensive delocalization of the negative charge across the sulfonyl-nitrogen-sulfonyl (S-N-S) backbone.[3][4] This charge delocalization makes it a very weak Lewis base and a non-coordinating anion, preventing strong interactions with cations or other species in solution, which is crucial for maintaining high ionic mobility in electrolytes.[2][4]

Physicochemical Data

The quantitative properties of [ATEA][TFSI] are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 906478-91-9 | [1][5][6][7] |

| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | [1][5][6][7] |

| Molecular Weight | 452.47 g/mol | [1][6][7] |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium | [5][6] |

| Appearance | Colorless to slightly yellow clear liquid | [1][6] |

| Density | ~1.32 g/mL | [1] |

| Refractive Index (n20/D) | 1.43 | [1][6] |

| Thermal Stability | Stable up to ~300°C | [8] |

| Purity | ≥98% (Commercial Grade) | [1][6] |

Synthesis Methodologies: From Benchtop to High-Purity Production

The synthesis of [ATEA][TFSI] requires careful consideration of the desired purity, as residual halides or other precursors can be detrimental to its performance, especially in electrochemical applications.

Rationale for Synthetic Route Selection

The most common synthetic pathway is a two-step process involving quaternization followed by anion metathesis. This method is robust and high-yielding. However, the primary challenge is the complete removal of the halide byproduct from the final product. For applications where halide contamination is intolerable (e.g., battery electrolytes), halide-free synthetic routes are emerging as a superior, albeit more complex, alternative.[9]

Experimental Protocol: Classical Two-Step Synthesis

This protocol is a self-validating system where the successful formation of intermediates and the final product can be monitored at each stage.

Part A: Synthesis of Amyltriethylammonium Bromide ([ATEA][Br]) via Menshutkin Reaction

-

Reagents & Setup:

-

Triethylamine (1.0 eq.)

-

1-Bromopentane (1.05 eq.)

-

Acetonitrile (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve triethylamine in anhydrous acetonitrile within the reaction flask under an inert atmosphere (e.g., nitrogen).

-

Add 1-bromopentane dropwise to the stirred solution at room temperature. The slight excess of the alkyl halide ensures complete consumption of the amine.

-

After the addition is complete, heat the mixture to reflux (approx. 82°C) for 24-48 hours. The progress can be monitored by TLC or ¹H NMR.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the quaternary ammonium salt.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid product thoroughly with cold diethyl ether or ethyl acetate to remove unreacted starting materials.

-

Dry the resulting Amyltriethylammonium Bromide under high vacuum to obtain a fine white powder.

-

Part B: Anion Metathesis to Yield [ATEA][TFSI]

-

Reagents & Setup:

-

Amyltriethylammonium Bromide ([ATEA][Br]) (1.0 eq.)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (1.0 eq.)

-

Deionized water and Dichloromethane (DCM)

-

Separatory funnel.

-

-

Procedure:

-

Dissolve the [ATEA][Br] synthesized in Part A in a minimal amount of deionized water.

-

In a separate beaker, dissolve an equimolar amount of LiTFSI in deionized water.

-

Combine the two aqueous solutions and stir vigorously for 2-4 hours at room temperature. A dense, hydrophobic ionic liquid phase will form.

-

Transfer the mixture to a separatory funnel and extract the ionic liquid using dichloromethane (3x volumes). The desired product, [ATEA][TFSI], will preferentially dissolve in the organic DCM layer, while the lithium bromide (LiBr) byproduct remains in the aqueous layer.

-

Combine the organic extracts and wash repeatedly with small portions of deionized water until a silver nitrate test on the aqueous washings shows no precipitate (indicating complete removal of bromide ions).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

For ultimate purity, dry the resulting colorless to pale yellow liquid under high vacuum at 70-80°C for at least 24 hours to remove residual water and solvent.

-

Conceptual Workflow: Halide-Free Synthesis

To circumvent the issue of halide contamination, a more advanced synthetic strategy can be employed. This route involves the quaternization of the amine with a pre-formed alkylating agent that already contains the TFSI moiety, thus avoiding the introduction of halides at any stage.[9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bistriflimide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Coordination chemistry of the bis(trifluoromethylsulfonyl)imide anion: molecular interactions in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C13H26F6N2O4S2 | CID 53384372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. This compound Supplier China | Properties, Uses & Safety Data [quaternary-ammonium-salt.com]

- 9. pubs.acs.org [pubs.acs.org]

"Amyltriethylammonium bis(trifluoromethanesulfonyl)imide" molecular weight and formula

An In-Depth Technical Guide to Amyltriethylammonium bis(trifluoromethanesulfonyl)imide ([C₅H₁₁N(C₂H₅)₃][NTf₂])

Executive Summary

This compound, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide, is a third-generation ionic liquid (IL) characterized by its remarkable thermal stability, high ionic conductivity, and broad electrochemical window.[1] Comprising a quaternary ammonium cation and the weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion, this compound exists as a liquid at room temperature. Its properties, including low volatility and non-flammability, position it as a high-performance alternative to traditional volatile organic solvents and electrolytes.[1] This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, its primary applications in energy storage and green chemistry, and essential safety guidelines for laboratory and industrial handling.

Core Compound Identification and Physicochemical Properties

Accurate characterization is the foundation of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | [1][2][3][4] |

| Molecular Weight | 452.47 g/mol | [1][2][3] |

| CAS Number | 906478-91-9 | [2][3][4] |

| Alternate Names | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | [3] |

| Appearance | Colorless to slightly yellow clear liquid | [1][2] |

| Density | 1.32 g/mL | [1][2] |

| Refractive Index | n20/D = 1.43 | [1][2] |

The structure consists of an aliphatic quaternary ammonium cation, which imparts hydrophobicity and electrochemical stability, paired with the highly delocalized and non-coordinating TFSI anion, which is critical for achieving high ionic conductivity and a wide electrochemical window.

Caption: Molecular structure of the Amyltriethylammonium cation and TFSI anion.

Synthesis and Purification: A Methodological Approach

The most common and efficient synthesis of this ionic liquid is a salt metathesis (ion exchange) reaction. This approach is favored for its high yield and purity. The causality behind this choice is the high solubility of the quaternary ammonium halide starting material and the TFSI salt in suitable solvents, and the insolubility of the resulting inorganic salt byproduct (e.g., LiCl, KBr) in the final ionic liquid phase, which drives the reaction to completion.

Experimental Protocol: Salt Metathesis Synthesis

This protocol describes the synthesis from Amyltriethylammonium Bromide and Lithium bis(trifluoromethanesulfonyl)imide.

Step 1: Reactant Preparation

-

Dissolve one molar equivalent of Amyltriethylammonium Bromide in a minimal amount of a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask. The choice of solvent is critical; it must solubilize the reactants but not the inorganic byproduct.

-

In a separate vessel, dissolve one molar equivalent of Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in deionized water.

Step 2: Reaction

-

Slowly add the aqueous LiNTf₂ solution to the stirred solution of Amyltriethylammonium Bromide at room temperature.

-

A biphasic system will form. The bottom layer will be the denser, hydrophobic ionic liquid, and the top layer will be the aqueous phase containing the lithium bromide byproduct.

-

Stir the mixture vigorously for 12-24 hours to ensure complete ion exchange.

Step 3: Separation and Purification

-

Transfer the mixture to a separatory funnel. Allow the layers to separate fully and drain the bottom ionic liquid layer.

-

Wash the collected ionic liquid phase multiple times with small volumes of deionized water. This step is crucial to remove residual halide ions and the lithium salt byproduct. The efficacy of the wash can be validated by testing the final aqueous wash with a silver nitrate solution; the absence of a white AgBr precipitate indicates successful halide removal.

-

Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove residual water and organic solvent. Water content should be minimized as it can significantly narrow the electrochemical window.

Caption: Workflow for the synthesis and purification of the ionic liquid.

Key Applications in Research and Development

The unique combination of properties makes this compound a versatile compound in several advanced fields.

High-Performance Electrolytes for Energy Storage

This ionic liquid is an exceptional electrolyte for next-generation energy storage systems, including lithium-ion batteries and supercapacitors.[1]

-

Expertise & Causality: Its high ionic conductivity facilitates rapid ion transport between electrodes, enabling higher power densities. Its wide electrochemical window (~4.5 V vs. Li/Li⁺) prevents electrolyte decomposition at the high operating voltages required for high-energy-density cathodes. Furthermore, its non-flammability and low volatility significantly enhance the safety profile of energy storage devices compared to conventional carbonate-based electrolytes.[1]

Green Solvents and Catalysis

As a "green solvent," it offers a sustainable alternative to volatile organic compounds (VOCs) in chemical synthesis.[1]

-

Trustworthiness & Self-Validation: Its negligible vapor pressure prevents its release into the atmosphere, mitigating air pollution. The ionic liquid can often be recycled after a reaction, reducing waste. It has been explored as both a solvent and a catalyst in organic reactions, where its unique polarity and coordinating ability can enhance reaction rates and yields.[1][5]

Advanced Applications

Beyond its primary roles, this compound is utilized in specialized areas:

-

Separation Processes: Employed in liquid-liquid extraction to effectively isolate specific compounds from complex mixtures.[1]

-

Electrochemical Sensors: Used in the fabrication of sensors, where it provides a stable and conductive medium, enhancing sensitivity and selectivity for various analytes.[1]

Handling, Safety, and Storage

While significantly safer than many traditional solvents, proper handling is essential. The compound is classified as a skin and eye irritant.[2][4]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315: Causes skin irritation | Skin Irrit. 2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] |

| H319: Causes serious eye irritation | Eye Irrit. 2 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[6] Its hygroscopic nature necessitates storage under an inert atmosphere (e.g., argon or nitrogen) to maintain its performance characteristics, especially for electrochemical applications.

Conclusion

This compound is a highly functional ionic liquid with a compelling set of properties that make it invaluable to researchers and drug development professionals. Its role as a safe, high-performance electrolyte is critical for advancing energy storage technology, while its application as a green solvent supports the ongoing shift towards sustainable chemical manufacturing. A thorough understanding of its synthesis, properties, and handling ensures its effective and safe utilization in pioneering scientific and industrial applications.

References

-

This compound - Chem-Impex. [Link]

-

This compound - 1-Methylimidazole China Manufacturer & Supplier. [Link]

-

This compound | C13H26F6N2O4S2 - PubChem. [Link]

-

Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide - National Center for Biotechnology Information. [Link]

-

Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C13H26F6N2O4S2 | CID 53384372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Supplier China | Properties, Uses & Safety Data [quaternary-ammonium-salt.com]

A Technical Guide to the Thermal Stability and Decomposition of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide

This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, an ionic liquid of interest to researchers, scientists, and professionals in drug development. This document synthesizes experimental data from analogous compounds with established principles of thermal analysis to offer field-proven insights into the material's behavior under thermal stress.

Introduction: The Significance of Thermal Stability in Ionic Liquids

This compound, hereafter referred to as [N2225][NTf2], belongs to the quaternary ammonium class of ionic liquids (ILs). Its molecular structure, featuring a moderately sized alkyl chain (amyl group) on a triethylammonium cation paired with the highly stable bis(trifluoromethanesulfonyl)imide anion, bestows it with unique physicochemical properties. For applications ranging from novel drug delivery systems to electrochemical devices, understanding the thermal stability of this IL is paramount. The decomposition temperature dictates the upper limit of its operational window, ensuring its integrity and preventing the formation of potentially hazardous byproducts.

The thermal stability of ionic liquids is not an arbitrary value but is intrinsically linked to the molecular structure of both the cation and the anion. The bis(trifluoromethanesulfonyl)imide ([NTf2]-) anion is renowned for its high thermal and electrochemical stability, often meaning that the thermal decomposition of ILs containing it is dictated by the cation's stability. For quaternary ammonium cations, the length of the alkyl chains can influence the thermal stability, a factor that will be explored in detail in this guide.

Thermal Decomposition Profile of Alkyltriethylammonium Bis(trifluoromethanesulfonyl)imide Homologous Series

While specific thermal analysis data for this compound is not extensively available in peer-reviewed literature, a comprehensive understanding can be derived from the study of its homologous series, Alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ([Nn,222][NTf2]). Research into this series reveals a clear trend in decomposition temperatures as a function of the alkyl chain length.

A study addressing the thermal properties of selected members of a homologous series of alkyltriethylammonium bis {(trifluoromethyl)sulfonyl} imide ionic liquids determined their decomposition temperatures using thermal gravimetry analysis (TGA).[1] Based on the data from this homologous series, we can project the thermal stability of the amyl derivative.

| Ionic Liquid Cation | Alkyl Chain Length (n) | Decomposition Temperature (Td) / K |

| Hexyltriethylammonium | 6 | 637 |

| Octyltriethylammonium | 8 | 637 |

| Decyltriethylammonium | 10 | 637 |

| Dodecyltriethylammonium | 12 | 643 |

| Tetradecyltriethylammonium | 14 | 647 |

| Table 1: Decomposition temperatures of Alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ionic liquids as a function of the alkyl chain length (n). Data sourced from a study on the thermal properties of this homologous series.[1] |

The data indicates that for shorter alkyl chains (n=6, 8, 10), the decomposition temperature remains constant at 637 K (364 °C). A slight increase in thermal stability is observed for longer alkyl chains. This suggests that the decomposition mechanism for this range of alkyl chain lengths is largely governed by the triethylammonium core and the [NTf2]- anion. Therefore, it is reasonable to infer that this compound (n=5) would exhibit a decomposition temperature in a similar range, approximately 360-365 °C .

Experimental Protocol for Thermogravimetric Analysis (TGA)

To ensure the accurate and reproducible determination of the thermal decomposition temperature of this compound, a standardized thermogravimetric analysis (TGA) protocol is essential. The following methodology is a self-validating system designed to provide reliable data.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer capable of operating up to at least 500 °C with a precision of ±1 K.[1]

Materials:

-

This compound sample (5-10 mg)

-

High-purity nitrogen gas (99.999%) for inert atmosphere

-

Appropriate TGA sample pans (e.g., platinum or alumina)

Methodology:

-

Sample Preparation:

-

Ensure the ionic liquid sample is free of residual solvents and water, as these can interfere with the TGA measurement. This can be achieved by drying the sample under high vacuum for several hours prior to analysis.

-

Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 K/min. A controlled heating rate is critical for obtaining reproducible results.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C) to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the peak decomposition temperature (Tpeak), which corresponds to the temperature of the maximum rate of mass loss. This is identified from the peak of the first derivative of the TGA curve (DTG curve).

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to study the intrinsic thermal stability of the ionic liquid. In the presence of oxygen, oxidative decomposition can occur at lower temperatures, providing a misleadingly low decomposition temperature.

-

Heating Rate: A heating rate of 10 K/min is a standard practice that balances analysis time with resolution. Slower heating rates can provide more precise decomposition temperatures but are more time-consuming. Faster rates can lead to a shift in the observed decomposition temperature to higher values.

-

Sample Mass: A small sample mass of 5-10 mg is used to minimize thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.

Visualization of the TGA Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis protocol described above.

Caption: Workflow for Thermogravimetric Analysis of Ionic Liquids.

Decomposition Mechanism of Quaternary Ammonium Bis(trifluoromethanesulfonyl)imide ILs

The thermal decomposition of quaternary ammonium-based ionic liquids with non-coordinating anions like [NTf2]- is generally understood to proceed through two primary pathways:

-

Hofmann Elimination: This is a common decomposition route for quaternary ammonium compounds containing a beta-hydrogen. The reaction involves the abstraction of a proton from a carbon atom beta to the positively charged nitrogen, leading to the formation of an alkene, a tertiary amine, and an acid.

-

Nucleophilic Substitution (SN2): In this pathway, the anion acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom. This results in the formation of a tertiary amine and an alkylated anion.

For this compound, both pathways are plausible. The presence of ethyl and amyl groups provides ample beta-hydrogens for Hofmann elimination. Alternatively, the [NTf2]- anion, although a weak nucleophile, could participate in an SN2 reaction at elevated temperatures. The high thermal stability of the [NTf2]- anion itself means that its decomposition is not the primary event.

Conclusion and Future Perspectives

This compound is expected to exhibit high thermal stability, with a decomposition temperature in the range of 360-365 °C. This assessment is based on the established thermal behavior of its homologous series. The primary decomposition pathways are likely to be Hofmann elimination and/or nucleophilic substitution involving the quaternary ammonium cation.

For professionals in drug development and other scientific fields, this high thermal stability is a significant advantage, allowing for a wide operational temperature range in various applications. To further refine the understanding of this specific ionic liquid, direct experimental determination of its thermal properties using the standardized TGA protocol outlined in this guide is recommended. Future studies could also involve evolved gas analysis (EGA) coupled with TGA to identify the specific decomposition products, thereby confirming the dominant decomposition mechanism.

References

-

Thermal Properties of Alkyl-triethylammonium bis{(trifluoromethyl)sulfonyl}imide Ionic Liquids. ResearchGate. [Link]

Sources

A Methodological Guide to Characterizing the Ionic Conductivity and Viscosity of Quaternary Ammonium Bis(trifluoromethanesulfonyl)imide Ionic Liquids

Introduction

Ionic liquids (ILs) represent a fascinating class of materials, composed entirely of ions, that exist in a liquid state at or near room temperature. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable conductivity, have positioned them as key enabling materials in diverse fields such as electrochemistry, catalysis, and advanced materials science. Within this broad class, quaternary ammonium-based ILs featuring the bis(trifluoromethanesulfonyl)imide (TFSI) anion are of particular interest due to their electrochemical stability and hydrophobicity.

This technical guide focuses on the essential transport properties of these materials: ionic conductivity and viscosity. While specific experimental data for Amyltriethylammonium bis(trifluoromethanesulfonyl)imide remains to be extensively published, this document serves as a comprehensive methodological framework. It provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to accurately measure, interpret, and contextualize the ionic conductivity and viscosity of this and structurally similar ionic liquids. The principles and example data herein are drawn from established literature on related quaternary ammonium and imidazolium-based TFSI ionic liquids, providing a robust predictive and analytical framework.

Core Physicochemical Properties

This compound is a quaternary ammonium ionic liquid with the following key characteristics[1][2]:

| Property | Value |

| CAS Number | 906478-91-9[1] |

| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂[1] |

| Molecular Weight | 452.47 g/mol [1] |

| Alternate Name | Triethylpentylammonium Bis(trifluoromethanesulfonyl)imide[1] |

The structure consists of a quaternary ammonium cation, amyltriethylammonium ([N₂₂₂₅]⁺), and a bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion. The interplay between the size and conformational flexibility of the cation and the delocalized charge of the anion are primary determinants of the resulting transport properties.

Methodology for Ionic Conductivity Measurement

The ionic conductivity of an IL is a measure of its ability to conduct an electric current via the migration of its constituent ions.[3] This property is fundamentally linked to the number of charge carriers, their charge, and their mobility. The mobility, in turn, is inversely related to the viscosity of the medium and the size of the ions.

Experimental Protocol: Broadband Dielectric Spectroscopy

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for measuring ionic conductivity over a wide range of frequencies and temperatures.[4]

Step-by-Step Protocol:

-

Sample Preparation: Due to the hygroscopic nature of many ILs, the sample should be thoroughly dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours prior to measurement. Water is a common impurity that can significantly increase conductivity.[3]

-

Cell Assembly: A liquid parallel plate capacitor cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture uptake.[4] The cell consists of two parallel electrodes (typically stainless steel or platinum) separated by a spacer of known thickness.[4]

-

Temperature Control: The assembled cell is placed in a cryo-furnace or a temperature-controlled chamber.[4]

-

Data Acquisition: An AC voltage is applied across the electrodes, and the frequency-dependent complex impedance (Z*) is measured. The ionic conductivity (σ) is then calculated from the real part of the impedance.

-

Temperature Sweep: Measurements are typically performed over a range of temperatures (e.g., 298.15 K to 368.15 K in 10 K increments), allowing for a comprehensive understanding of the temperature dependence of conductivity.[4]

Caption: Workflow for Ionic Conductivity Measurement.

Methodology for Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for understanding the transport properties of ILs.[5][6] Higher viscosity generally leads to lower ionic mobility and, consequently, lower ionic conductivity.

Experimental Protocol: Rotational Rheometry

Rotational rheometers are versatile instruments for accurately measuring the viscosity of ILs over a range of temperatures and shear rates.

Step-by-Step Protocol:

-

Sample Preparation: As with conductivity measurements, the IL sample must be rigorously dried to remove water, which can act as a plasticizer and lower the viscosity.

-

Instrument Setup: A cone-and-plate or parallel-plate geometry is typically used. The geometry is cleaned and calibrated according to the manufacturer's instructions.

-

Sample Loading: A small volume of the IL is carefully loaded onto the lower plate, ensuring the gap between the plates is completely filled without overfilling.

-

Temperature Control: The sample is allowed to equilibrate at the desired starting temperature. A solvent trap may be used to minimize moisture absorption from the atmosphere during the measurement.

-

Shear Rate Sweep: The viscosity is measured over a range of shear rates to determine if the fluid is Newtonian (viscosity is independent of shear rate). For most ILs, Newtonian behavior is observed at typical measurement conditions.

-

Temperature Ramp: The measurements are repeated at different temperatures to characterize the temperature dependence of viscosity.

Caption: Workflow for Viscosity Measurement.

Data Analysis and Interpretation

The temperature dependence of both ionic conductivity (σ) and viscosity (η) for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[7][8][9]

The VFT equation for conductivity is: σ(T) = σ₀ exp[-B / (T - T₀)]

The VFT equation for viscosity is: η(T) = η₀ exp[B' / (T - T₀')]

Where:

-

σ₀ and η₀ are pre-exponential factors.

-

B and B' are constants related to the activation energy.

-

T is the absolute temperature.

-

T₀ and T₀' are the Vogel temperatures, often associated with the ideal glass transition temperature.

Illustrative Data for TFSI-based Ionic Liquids

The following table presents typical ionic conductivity and viscosity data for related imidazolium-based ILs with the TFSI anion to illustrate the expected trends.

| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP) |

| 1-Ethyl-3-methylimidazolium TFSI | 20 | 6.63[10] | 39.4[10] |

| 1-Butyl-3-methylimidazolium TFSI | 20 | 3.41[11] | 48.8[11] |

As the alkyl chain length on the cation increases from ethyl to butyl, both the ionic conductivity and viscosity decrease. This is a common trend in ILs, as the larger cation leads to increased van der Waals interactions and higher viscosity, which in turn impedes ion mobility.

The Interplay of Conductivity and Viscosity: The Walden Plot

The relationship between molar conductivity (Λ) and viscosity (η) can be visualized using a Walden plot (log Λ vs. log 1/η). The molar conductivity is related to the specific conductivity (σ) by Λ = σ / c, where c is the molar concentration.

For an ideal electrolyte system, the Walden rule states that the product Λη is constant. On a Walden plot, ideal systems fall on a line with a slope of 1, known as the "ideal KCl line." Deviations from this line provide insight into the degree of ion association in the ionic liquid.

Caption: Relationship for Walden Plot Analysis.

Ionic liquids are typically classified as "poor" ionic liquids, falling below the ideal line, which indicates that their ionic conductivity is lower than expected for their viscosity. This is attributed to the formation of ion pairs and clusters, which reduces the number of effective charge carriers.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its characterization. By following the detailed protocols for measuring ionic conductivity and viscosity, researchers can generate high-quality data. The subsequent analysis, including VFT fitting and Walden plots, allows for a deep understanding of the transport properties and ion-ion interactions within this and similar ionic liquids. This knowledge is crucial for the rational design and application of ionic liquids in advanced technologies.

References

- The Viscosity of Ionic Liquids - IGI Global.

- Viscosity Measurements on Ionic Liquids: A Cautionary Tale | Request PDF - ResearchGate.

- Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC - NIH.

- Evaluating the contributions to conductivity in room temperature ionic liquids.

- New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model | Journal of Chemical & Engineering Data.

- Densities and Viscosities of Ionic Liquid with Organic Solvents - MDPI.

- Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters - NIH.

- Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - NIH.

- The ionic conductivity of various ionic liquids as a function of weight... - ResearchGate.

- The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches - MDPI.

- Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH.

- A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells.

- This compound | CAS 906478-91-9 | SCBT.

- Conductivity and spectroscopic investigation of bis(trifluoromethanesulfonyl)imide solution in ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide - PubMed.

- This compound - 1-Methylimidazole China Manufacturer & Supplier.

- CAS 906478-91-9 this compound.

- A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures - ResearchGate.

- Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics - RSC Publishing.

- Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites - MDPI.

- Viscosity of (C2–C14) 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ionic liquids in an extended temperature range | Request PDF - ResearchGate.

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec.

- US8377406B1 - Synthesis of bis(fluorosulfonyl)imide - Google Patents.

- Phase Behavior and Ionic Conductivity in Lithium Bis(trifluoromethanesulfonyl)imide-Doped Ionic Liquids of the Pyrrolidinium Cation and Bis(trifluoromethanesulfonyl)imide Anion - ResearchGate.

- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate - ResearchGate.

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec.

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Viscosity of Ionic Liquids: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 6. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Conductivity and spectroscopic investigation of bis(trifluoromethanesulfonyl)imide solution in ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]

- 11. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]

A Comprehensive Technical Guide to the Electrochemical Window of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the electrochemical window of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, a promising ionic liquid for various electrochemical applications. This document will delve into the fundamental principles governing its electrochemical stability, provide a detailed experimental protocol for its determination, and discuss the critical factors influencing its performance.

Introduction: The Significance of this compound in Modern Electrochemistry

This compound, often abbreviated as [N2225][TFSI], is a quaternary ammonium-based ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties. Ionic liquids are salts with melting points below 100°C, and they offer a unique combination of negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional volatile organic solvents in various applications, including batteries, supercapacitors, and electrocatalysis.[1]

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable and does not undergo oxidation or reduction.[2] A wide electrochemical window is highly desirable as it allows for a larger operating voltage in electrochemical devices, leading to higher energy densities. The cation and anion composition of an ionic liquid are the primary determinants of its electrochemical window. Generally, the cathodic limit is determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.

Ionic liquids based on the bis(trifluoromethanesulfonyl)imide ([TFSI]-) anion are known for their high thermal and electrochemical stability.[3] The delocalized negative charge on the [TFSI]- anion contributes to its resistance to oxidation. Aliphatic quaternary ammonium cations, such as amyltriethylammonium, are generally more resistant to reduction compared to other cation families like imidazolium, which contributes to a wider overall electrochemical window.[4] The length of the alkyl chains on the cation can also influence the electrochemical properties, with longer chains sometimes leading to wider windows.[5][6]

This guide will provide the necessary theoretical background and practical knowledge for researchers to accurately and reliably determine the electrochemical window of this compound.

Foundational Principles: Understanding the Electrochemical Window

The electrochemical window is the potential range between the anodic and cathodic limits of an electrolyte. Beyond these limits, the electrolyte itself begins to decompose through oxidation at the positive electrode (anode) and reduction at the negative electrode (cathode).

-

Anodic Limit (Oxidation Potential): The potential at which the anion of the ionic liquid is oxidized. For [N2225][TFSI], this involves the oxidation of the bis(trifluoromethanesulfonyl)imide anion.

-

Cathodic Limit (Reduction Potential): The potential at which the cation of the ionic liquid is reduced. In this case, it is the reduction of the amyltriethylammonium cation.

The width of the electrochemical window is a direct measure of the electrochemical stability of the ionic liquid. A wider window signifies a more stable electrolyte that can be used in high-voltage applications without degradation.

Synthesis of this compound

A general and straightforward method for synthesizing quaternary ammonium bis(trifluoromethanesulfonyl)imide ionic liquids involves a two-step process.[7][8]

Step 1: Quaternization of the Amine

The first step is the quaternization of a tertiary amine with an alkyl halide to form the corresponding quaternary ammonium halide. In this case, triethylamine is reacted with an amyl halide (e.g., 1-bromopentane) to produce amyltriethylammonium bromide.

Step 2: Anion Exchange

The second step is an anion exchange reaction where the halide anion is replaced with the bis(trifluoromethanesulfonyl)imide anion. This is typically achieved by reacting the amyltriethylammonium halide with a salt of the desired anion, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in a suitable solvent. The resulting this compound is often hydrophobic and can be separated from the aqueous phase, followed by purification steps to remove any residual starting materials or byproducts.

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common and effective technique for determining the electrochemical window of an electrolyte.[1] This method involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the beginning of the electrolyte's oxidation or reduction.

Materials and Equipment

-

Ionic Liquid: High-purity this compound (>99%). It is crucial to use a highly pure and dry ionic liquid, as impurities such as water and halides can significantly narrow the electrochemical window. The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 100-120 °C) for at least 24 hours prior to use.[9]

-

Electrochemical Cell: A three-electrode cell is required.

-

Working Electrode (WE): A chemically inert and conductive material with a well-defined surface area. A glassy carbon (GC) or platinum (Pt) macro-disk electrode (e.g., 3 mm diameter) is commonly used.

-

Counter Electrode (CE): A material with a large surface area to ensure that the current does not limit the measurement. A platinum wire or mesh is a suitable choice.

-

Reference Electrode (RE): A stable and reproducible reference potential is essential. A silver wire or a silver/silver ion (Ag/Ag+) electrode in a separate compartment with the same ionic liquid can be used as a quasi-reference electrode. For more accurate and reproducible measurements, the potential can be calibrated against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

-

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Inert Atmosphere: A glovebox or a sealed electrochemical cell under an inert gas (e.g., argon or nitrogen) atmosphere is necessary to prevent contamination from atmospheric moisture and oxygen.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or isopropanol).

-

Dry the electrode completely before introducing it into the inert atmosphere.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside the glovebox.

-

Add the dried this compound to the cell, ensuring that the electrodes are sufficiently immersed.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Potential Range: Start with a wide potential range, for example, from -3.0 V to +3.0 V vs. the quasi-reference electrode. This range can be adjusted in subsequent experiments based on the initial results.

-

Scan Rate: A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s. A slower scan rate allows for better resolution of the onset potentials. Start with 50 mV/s.

-

Number of Cycles: One or two cycles are usually sufficient to determine the electrochemical window.

-

-

Run the cyclic voltammetry scan.

-

-

Data Analysis:

-

Plot the measured current as a function of the applied potential.

-

Determine the anodic and cathodic limits from the voltammogram. A common method is to define the limit as the potential at which the current density reaches a certain cutoff value, for example, 0.1, 0.5, or 1.0 mA/cm2.[2] It is important to clearly state the cutoff current density used when reporting the electrochemical window.

-

The electrochemical window is the difference between the anodic and cathodic limits: EW = Eanodic - Ecathodic.

-

Self-Validating System and Trustworthiness

To ensure the reliability of the measured electrochemical window, the following practices should be implemented:

-

Purity of the Ionic Liquid: The purity of the this compound is paramount. Trace amounts of water, halides, or other impurities can be electrochemically active and lead to a narrower apparent electrochemical window. Karl Fischer titration should be used to confirm a low water content (<10 ppm).

-

Inert Atmosphere: All experiments must be conducted under a rigorously maintained inert atmosphere to exclude oxygen and moisture, which are readily reduced and oxidized, respectively.

-

Reference Electrode Stability: The stability of the quasi-reference electrode should be checked. If ferrocene is used as an internal standard, its redox peaks should be sharp and have a peak separation close to 59 mV at room temperature for a one-electron reversible process.

-

Reproducibility: The experiment should be repeated multiple times to ensure the reproducibility of the results.

Expected Electrochemical Window and Influencing Factors

For aliphatic quaternary ammonium-based ionic liquids with the [TFSI]- anion, a wide electrochemical window is generally expected, typically in the range of 4 to 6 V.[10][11] The specific values for this compound will depend on the experimental conditions.

Several factors can influence the measured electrochemical window:

-

Cation and Anion Structure: As previously mentioned, the inherent electrochemical stability of the amyltriethylammonium cation and the bis(trifluoromethanesulfonyl)imide anion are the primary determinants.

-

Working Electrode Material: The nature of the working electrode can affect the kinetics of the electron transfer reactions at the limits of the electrochemical window. Different materials (e.g., Pt, GC, Au) can yield slightly different values.

-

Temperature: Temperature can affect the kinetics of the decomposition reactions and the ionic conductivity of the electrolyte, which can in turn influence the measured electrochemical window.

-

Purity of the Ionic Liquid: As emphasized, impurities will lead to a narrower measured window.

-

Cutoff Current Density: The chosen cutoff current density for defining the limits of the window is a critical parameter that must be reported.

Data Presentation

The following table summarizes the key parameters and expected results for the determination of the electrochemical window of this compound.

| Parameter | Value/Description | Rationale |

| Ionic Liquid | This compound | The subject of the investigation. |

| Purity | >99%, water content <10 ppm | To ensure accurate and reliable measurements. |

| Working Electrode | Glassy Carbon (GC) or Platinum (Pt) | Provides an inert surface for the electrochemical reactions. |

| Counter Electrode | Platinum wire or mesh | High surface area to prevent current limitation. |

| Reference Electrode | Ag/Ag+ quasi-reference electrode | Provides a stable reference potential within the ionic liquid. |

| Internal Standard | Ferrocene (optional) | For accurate potential calibration. |

| Atmosphere | Inert (Argon or Nitrogen) | To exclude electroactive species like O2 and H2O. |

| Technique | Cyclic Voltammetry | Standard and effective method for this determination. |

| Potential Range | -3.0 V to +3.0 V (initial scan) | To encompass the expected anodic and cathodic limits. |

| Scan Rate | 50 mV/s | A balance between good resolution and reasonable experiment time. |

| Cutoff Current Density | 0.5 mA/cm2 | A commonly used value for defining the electrochemical limits. |

| Expected Window | 4 - 6 V | Based on literature for similar aliphatic ammonium TFSI ILs. |

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the determination of the electrochemical window of this compound.

Caption: Workflow for determining the electrochemical window.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the electrochemical window of this compound. By following the detailed experimental protocol and adhering to the principles of scientific integrity, researchers can obtain accurate and reliable data on the electrochemical stability of this promising ionic liquid. The wide electrochemical window expected for this material makes it a strong candidate for next-generation energy storage devices and other advanced electrochemical applications.

References

-

Ue, M., et al. (2009). Electrochemical Properties of Ionic Liquids. ECS Transactions, 16(49), 23-33. [Link]

-

Le, M. L. P., et al. (2018). Electrochemical Stability of Ionic Liquids: A Mini-Review. Electrochemistry Communications, 97, 41-45. [Link]

-

Zheng, L., et al. (2016). The influence of alkyl chain length on the electrochemical and physicochemical properties of imidazolium-based ionic liquids. Journal of the Taiwan Institute of Chemical Engineers, 65, 526-532. [Link]

-

Kim, K. S., & Kim, D. (2015). Effect of alkyl chain length on the electrochemical and physical properties of pyrrolidinium-based ionic liquids. Journal of Industrial and Engineering Chemistry, 21, 126-131. [Link]

-

Tripathi, S., et al. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Frontiers in Physics, 10, 851279. [Link]

-

Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]

-

Appetecchi, G. B., et al. (2009). Bis(trifluoromethanesulfonyl)imide-Based Ionic Liquids for Advanced Electrochemical Applications. CHIMIA International Journal for Chemistry, 63(9), 562-567. [Link]

-

Pandey, S. (2006). Analytical applications of ionic liquids: a review of recent trends. Journal of the Iranian Chemical Society, 3(3), 185-207. [Link]

-

Schrekker, H. S., et al. (2022). Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. Organic Process Research & Development, 26(9), 2686-2693. [Link]

-

Martins, V. L., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 24(15), 2775. [Link]

-

Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 893335. [Link]

-

Ghosh, A., & Biswas, R. (2017). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Physical Chemistry Chemical Physics, 19(13), 9036-9048. [Link]

- CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)

-

Brennecke, J. F., & Maginn, E. J. (2001). Ionic liquids: Innovative fluids for chemical processing. AIChE Journal, 47(11), 2384-2389. [Link]

-

Wu, J., et al. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Gels, 8(3), 173. [Link]

-

Zhou, D., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]

-

Randström, S., et al. (2008). Investigating the electrochemical windows of ionic liquids. Journal of Power Sources, 178(2), 819-825. [Link]

Sources

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt - Google Patents [patents.google.com]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

The Solubility of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide in Organic Solvents: A Technical Guide

This guide provides an in-depth exploration of the solubility characteristics of Amyltriethylammonium bis(trifluoromethanesulfonyl)imide, a promising ionic liquid (IL) with applications in electrochemistry and green chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of IL solubility, offers practical methodologies for its determination, and discusses predictive models to guide solvent selection.

Introduction to this compound

This compound, also known as Triethylpentylammonium bis(trifluoromethanesulfonyl)imide, is a quaternary ammonium-based ionic liquid. Its structure, consisting of a relatively small, asymmetric quaternary ammonium cation and the weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion, imparts it with a low melting point, high thermal stability, and significant electrochemical stability.[2]

The solubility of this ionic liquid in various organic solvents is a critical parameter for its application in diverse fields. For instance, in electrochemical applications such as batteries and supercapacitors, the solubility of the IL in the electrolyte formulation dictates the ionic conductivity and overall performance. In organic synthesis, its miscibility with reactants and immiscibility with products can be exploited for efficient catalysis and product separation.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | Triethylpentylammonium bis(trifluoromethanesulfonyl)imide | [1] |

| CAS Number | 906478-91-9 | [2] |

| Molecular Formula | C₁₃H₂₆F₆N₂O₄S₂ | [1] |

| Molecular Weight | 452.47 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 1.32 g/mL | [1] |

| Refractive Index | n20D = 1.43 | [1] |

| Melting Point | 3 °C | [2] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Theoretical Framework of Ionic Liquid Solubility

The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. The overall process can be understood through the change in Gibbs free energy (ΔG) upon mixing. For dissolution to be favorable, ΔG must be negative.

The key interactions at play include:

-

Ionic Interactions: Strong coulombic forces between the cation and anion of the IL.

-

Van der Waals Forces: Dispersion and dipole-dipole interactions between the alkyl chains of the IL and the solvent molecules.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor with the anion of the IL.

The interplay of these forces determines the miscibility of the ionic liquid with a given solvent.

Qualitative Solubility and Trends for this compound

The bis(trifluoromethanesulfonyl)imide anion is known to impart hydrophobicity to ionic liquids.[3] Therefore, this compound is expected to have limited solubility in water but good solubility in a range of organic solvents.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol | High | The hydroxyl group of alcohols can interact favorably with the anion. The alkyl chains of the alcohol and the IL cation also have favorable van der Waals interactions.[4] |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group can interact with the ions of the IL. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with many ILs.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar aromatic ring can interact with the alkyl chains of the cation via van der Waals forces.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The nonpolar nature of aliphatic hydrocarbons leads to poor interaction with the ionic part of the IL.[6] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a suitable polarity to dissolve many ionic liquids. |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. Two widely used methods for ionic liquids are the cloud-point method and inverse gas chromatography.

Cloud-Point Method for Liquid-Liquid Equilibria

This method is suitable for determining the temperature-composition phase diagram of partially miscible systems.[4]

Experimental Protocol:

-

Sample Preparation: Prepare a series of mixtures of the ionic liquid and the organic solvent with known compositions by mass in sealed vials.

-

Heating and Observation: Place a vial in a temperature-controlled bath with a magnetic stirrer. Slowly heat the mixture while stirring until a single homogeneous phase is observed.

-

Cooling and Cloud-Point Detection: Slowly cool the homogeneous solution. The temperature at which the solution first becomes turbid (the "cloud point") is recorded. This temperature corresponds to the phase separation temperature for that specific composition.

-

Repeat for all Compositions: Repeat the heating and cooling cycle for all prepared compositions to construct the full liquid-liquid equilibrium phase diagram.

The following diagram illustrates the workflow of the cloud-point method.

Caption: Workflow for determining solubility using the cloud-point method.

Inverse Gas Chromatography (IGC)

IGC is a powerful technique for determining the thermodynamics of solute-solvent interactions at infinite dilution, from which solubility parameters can be derived.[7][8][9]

Experimental Protocol:

-

Column Preparation: The ionic liquid is coated as the stationary phase onto an inert solid support (e.g., Chromosorb). The coated support is then packed into a gas chromatography column.

-

Injection of Probe Solutes: A series of well-characterized volatile organic compounds (probe solutes) with known properties are injected individually into the column at a controlled temperature and carrier gas flow rate.

-

Retention Time Measurement: The retention time of each probe solute is measured. The net retention time is the difference between the retention time of the solute and that of a non-interacting gas (e.g., methane).

-

Calculation of Activity Coefficients: The activity coefficients at infinite dilution of the probe solutes in the ionic liquid are calculated from their retention times.

-

Determination of Solubility Parameters: The Hildebrand or Hansen solubility parameters of the ionic liquid are then determined by correlating the activity coefficients with the known solubility parameters of the probe solutes.[8]

Theoretical Prediction of Solubility

Experimental determination of solubility can be time-consuming. Theoretical models provide a valuable tool for predicting solubility and screening potential solvents.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter is a three-component parameter that accounts for dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] The principle is that substances with similar HSPs are likely to be miscible. The distance (Ra) between the HSPs of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

The HSP of an ionic liquid can be determined experimentally by observing its solubility in a range of solvents with known HSPs and fitting the data to a "solubility sphere."[10][11]

The following diagram illustrates the concept of the Hansen Solubility Sphere.

Caption: Hansen Solubility Sphere concept for determining IL solubility parameters.

COSMO-RS (Conductor-like Screening Model for Real Solvents)